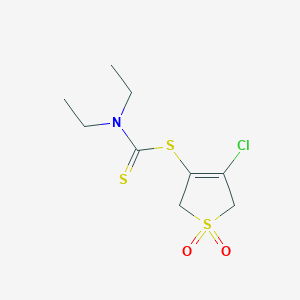

4-Chloro-1,1-dioxido-2,5-dihydrothiophen-3-yl diethylcarbamodithioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-1,1-dioxido-2,5-dihydrothiophen-3-yl diethylcarbamodithioate is a chemical compound that has been widely used in scientific research. It is also known as Chlorfenapyr and is a member of the pyrrole class of chemicals. Chlorfenapyr has been used in various fields of research, including agriculture, environmental science, and pharmacology.

Mecanismo De Acción

Chlorfenapyr is a pro-insecticide, which means that it is converted into an active form by the enzymes in the target insect's body. The active form of Chlorfenapyr inhibits the production of ATP, which is the energy currency of the cell. This leads to the depletion of energy reserves in the target insect, eventually causing its death. Chlorfenapyr has a slow-acting mode of action, which allows the target insect to spread the active ingredient to other members of its population, leading to a more significant impact on the pest population.

Biochemical and Physiological Effects

Chlorfenapyr has been shown to have low toxicity to mammals and birds. It is rapidly metabolized in the liver and excreted in the urine. However, it can cause skin irritation and eye irritation in humans. Chlorfenapyr has been shown to have a low potential for bioaccumulation in aquatic organisms.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Chlorfenapyr has several advantages for lab experiments, including its broad-spectrum activity, slow-acting mode of action, and low toxicity to mammals and birds. However, Chlorfenapyr can be expensive, and its slow-acting mode of action can make it challenging to evaluate its efficacy in short-term experiments.

Direcciones Futuras

Chlorfenapyr has several potential future directions in scientific research. It has been shown to have potential as an antihelminthic, and further research could explore its potential as a drug candidate for the treatment of parasitic diseases. Chlorfenapyr could also be used in combination with other insecticides to improve the efficacy of pest control measures. Finally, research could focus on developing more cost-effective synthesis methods for Chlorfenapyr to make it more accessible for scientific research.

Conclusion

Chlorfenapyr is a versatile chemical compound that has been widely used in scientific research. Its broad-spectrum activity, slow-acting mode of action, and low toxicity to mammals and birds make it an attractive option for pest control measures. Further research could explore its potential as a drug candidate for the treatment of parasitic diseases and its use in combination with other insecticides. Chlorfenapyr has several advantages for lab experiments, but its slow-acting mode of action can make it challenging to evaluate its efficacy in short-term experiments.

Métodos De Síntesis

The synthesis of Chlorfenapyr involves the reaction between 4-chloro-2,5-dihydrothiophene-3-carboxylic acid and diethylcarbamodithioic acid. The reaction takes place in the presence of a catalyst such as triethylamine and a dehydrating agent such as thionyl chloride. The resulting product is a yellowish-brown solid with a melting point of 100-102°C.

Aplicaciones Científicas De Investigación

Chlorfenapyr has been extensively used in scientific research due to its broad-spectrum activity against a wide range of pests. It has been used as an insecticide, acaricide, and nematicide in agriculture. Chlorfenapyr has also been used in environmental science to control the population of mosquitoes and other pests that transmit diseases. In pharmacology, it has been used as an antihelminthic and as a potential drug candidate for the treatment of various diseases.

Propiedades

IUPAC Name |

(4-chloro-1,1-dioxo-2,5-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO2S3/c1-3-11(4-2)9(14)15-8-6-16(12,13)5-7(8)10/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVKTBDLJAUHAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SC1=C(CS(=O)(=O)C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1,1-dioxido-2,5-dihydrothiophen-3-yl diethylcarbamodithioate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2379600.png)

![3-benzyl-2-(isopropylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2379609.png)

![7,8-dimethoxy-2-[(tetrahydro-2-furanylmethyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2379615.png)

![Ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2379616.png)